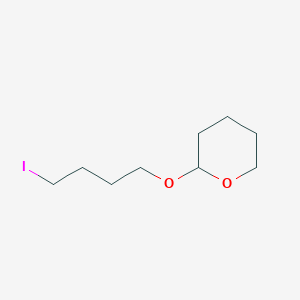

4-Iodobutyl Tetrahydropyranyl Ether

描述

奥格鲁法尼二钠是一种合成的二肽免疫调节剂,被开发用于治疗慢性丙型肝炎病毒感染。它最初是在俄罗斯开发用于治疗严重感染性疾病,在美国的癌症临床试验中得到了广泛的研究。 奥格鲁法尼二钠作为人体免疫反应的调节剂,以鼻腔给药的方式用于治疗慢性丙型肝炎病毒感染患者 .

准备方法

合成路线和反应条件: 奥格鲁法尼二钠通过一系列的肽偶联反应合成。合成涉及使用碳二亚胺类偶联试剂偶联 L-谷氨酸和 L-色氨酸。反应条件通常包括使用二甲基甲酰胺等溶剂和 N,N'-二异丙基碳二亚胺等催化剂。 最终产物通过结晶或色谱技术纯化 .

工业生产方法: 奥格鲁法尼二钠的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动化的肽合成仪和大规模的纯化系统,以确保高产率和纯度。 生产在严格的质量控制措施下进行,以符合药品标准 .

化学反应分析

反应类型: 奥格鲁法尼二钠会发生各种化学反应,包括:

氧化: 色氨酸部分中的吲哚环在特定条件下会发生氧化。

还原: 羧基可以使用像氢化铝锂等还原剂还原成醇。

常用试剂和条件:

氧化: 像高锰酸钾或过氧化氢等试剂。

还原: 像氢化铝锂或硼氢化钠等试剂。

取代: 像卤代烷或酰氯等试剂.

主要生成产物:

氧化: 吲哚环的氧化衍生物。

还原: 羧基的醇衍生物。

取代: 胺基上的取代衍生物.

科学研究应用

Organic Synthesis Applications

The compound is primarily utilized in organic synthesis as a versatile building block. Its applications include:

- Protection of Alcohols : The tetrahydropyranyl (THP) group is commonly used to protect hydroxyl groups in alcohols due to its stability under various reaction conditions. This protection allows for selective reactions without interfering with the alcohol functionality .

- Synthesis of Complex Molecules : 4-Iodobutyl Tetrahydropyranyl Ether can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions enables the introduction of various functional groups into a molecule .

- Catalytic Reactions : The compound can be involved in catalytic processes, particularly those mediated by transition metals. For instance, it has been shown to participate in reactions catalyzed by titanium complexes, which facilitate the formation of THP ethers from alcohols .

Biochemical Applications

In biochemistry, this compound has potential applications due to its biochemical stability and reactivity:

- Drug Development : Its structural features may be leveraged in the design of new pharmaceuticals, particularly those targeting specific biological pathways or mechanisms. The iodoalkyl component can enhance bioactivity or selectivity towards biological targets .

- Study of Lipid Peroxidation : Research indicates that compounds like this compound can be used to study lipid peroxidation processes and their effects on cellular components. This is crucial for understanding various diseases linked to oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Synthesis Methodologies : A study demonstrated the efficiency of using this compound for the protection of alcohols under mild conditions using titanium catalysts, achieving high yields and selectivity .

- Reactivity with Nucleophiles : Research indicates that this compound can react with various nucleophiles, showcasing its versatility as an electrophile in synthetic pathways. This property is particularly useful in constructing complex molecular architectures .

Summary Table: Applications of this compound

作用机制

奥格鲁法尼二钠调节机体先天免疫反应,以抵御入侵的病菌和癌细胞。它可以控制或逆转免疫系统的抑制,而丙型肝炎病毒利用这种抑制来战胜我们通常健康的防御机制。 该化合物与免疫细胞相互作用,增强其识别和破坏受感染或恶性细胞的能力 .

类似化合物:

谷氨酰色氨酸: 另一种具有免疫调节作用的二肽。

胸腺素 α-1: 一种调节免疫反应的肽。

干扰素 α: 一种用于治疗病毒感染和癌症的蛋白质.

独特性: 奥格鲁法尼二钠的独特性在于其特殊的二肽结构,使其能够有效地调节免疫反应。 与其他免疫调节剂不同,它在治疗慢性丙型肝炎方面显示出希望,并在癌症临床试验中得到了广泛的研究 .

相似化合物的比较

Glutamyltryptophan: Another dipeptide with immunomodulatory properties.

Thymosin alpha-1: A peptide that modulates the immune response.

Interferon alpha: A protein used to treat viral infections and cancer.

Uniqueness: Oglufanide disodium is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulators, it has shown promise in treating chronic hepatitis C and has been extensively studied in cancer clinical trials .

生物活性

4-Iodobutyl Tetrahydropyranyl Ether (CAS No. 41049-30-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a tetrahydropyranyl ether structure, which is known for its stability and utility in organic synthesis, especially as a protecting group for alcohols.

This compound is characterized by the following properties:

- Molecular Formula : C₉H₁₃I O₂

- Molecular Weight : 248.10 g/mol

- Structural Formula :

This compound is primarily utilized in synthetic organic chemistry, where it serves as a versatile building block.

Antimicrobial Activity

Recent studies indicate that derivatives of tetrahydropyranyl ethers possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. This activity is likely due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Proteomics Research

This compound has been identified as a useful biochemical tool in proteomics. Its derivatives can be employed in labeling proteins for mass spectrometry analysis, enhancing the detection and quantification of biomolecules in complex mixtures.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several tetrahydropyranyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for therapeutic applications.

-

Cell Proliferation Inhibition :

- In vitro studies have demonstrated that tetrahydropyranyl ethers can inhibit the proliferation of cancer cell lines. Specifically, compounds similar to this compound were tested against HeLa cells, showing a dose-dependent reduction in viability.

Comparative Analysis

The biological activities of this compound can be compared with other related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Proteomics Application |

|---|---|---|---|

| This compound | Moderate | Moderate | Yes |

| Tetrahydropyran-2-yl Derivative | High | Low | Yes |

| Alkylated Tetrahydropyran Ethers | Low | High | No |

属性

IUPAC Name |

2-(4-iodobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUOMTZFCNDDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455542 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41049-30-3 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。